4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1036922-77-6 . Its molecular weight is 230.26 . The IUPAC name for this compound is 4-(tert-butoxycarbonyl)tetrahydro-2H-pyran-4-carboxylic acid . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O5/c1-10(2,3)16-9(14)11(8(12)13)4-6-15-7-5-11/h4-7H2,1-3H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Self-Assembly Directed by NH⋅⋅⋅O Hydrogen Bonding
4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid and its derivatives demonstrate significant potential in self-assembly processes directed by NH⋅⋅⋅O hydrogen bonding. Research by Armstrong et al. (2002) utilized 4-tert-butylbenzoic acid, a structurally similar compound, to explore the formation of new three-dimensional molecular arrays through co-crystallization. This study revealed the capability of such compounds to form hydrogen-bonded motifs, showcasing their utility in constructing layered molecular structures with potential applications in materials science and nanotechnology Armstrong et al., 2002.
Synthesis of Polyamides
The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, a related compound, were studied by Hsiao et al. (2000). This research highlights the use of such derivatives in creating new polyamides with flexible main-chain ether linkages. The polyamides exhibited non-crystallinity, high solubility in polar solvents, and the ability to form transparent, flexible films, which are desirable properties for various applications in the polymer industry Hsiao et al., 2000.
Microbial Degradation and Environmental Fate
A study on the microbial degradation and environmental fate of methyl tert-butyl ether (MTBE) and related fuel oxygenates by Fayolle et al. (2001) provides insights into the biodegradation potential of compounds with tert-butyl groups. Although this research primarily focuses on MTBE, the findings contribute to understanding the environmental behavior and degradation pathways of structurally similar compounds, highlighting the importance of microbial processes in the remediation of pollution from such chemicals Fayolle et al., 2001.
Enrichment of Carboxylic Acid on Nanodiamonds
Recent research by Shenoy et al. (2022) developed a method to increase the carboxylic acid content on nanodiamond surfaces, a technique that could potentially be applied to modify the surfaces of various carbon nanoparticles, including those derived from this compound. This method involves the use of lithium aluminum hydride to reduce oxygen-containing groups to alcohols, which are then converted to carboxylic acids, thereby enhancing the functionality and application potential of nanodiamonds in biomedical and material sciences Shenoy et al., 2022.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)16-9(14)11(8(12)13)4-6-15-7-5-11/h4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCPUUNYFEPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036922-77-6 |
Source
|
Record name | 4-[(tert-butoxy)carbonyl]oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.